molecular formula C14H17N3O3 B11404661 N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11404661
M. Wt: 275.30 g/mol
InChI Key: YFPKYFHDXYHOOU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Attachment of the Propanamide Moiety: This step involves the reaction of the oxadiazole intermediate with a suitable amine or amide precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1,2,4-oxadiazole: A simpler analog without the propanamide moiety.

    N-(2-methoxyethyl)-3-(1,2,4-oxadiazol-5-yl)propanamide: Lacks the phenyl group.

    N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the combination of the oxadiazole ring, phenyl group, and propanamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C14H17N3O3/c1-19-10-9-15-12(18)7-8-13-16-14(17-20-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,18)

InChI Key

YFPKYFHDXYHOOU-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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